molecular formula C11H13NOS B1469019 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine CAS No. 1249677-06-2

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine

Cat. No.: B1469019
CAS No.: 1249677-06-2
M. Wt: 207.29 g/mol
InChI Key: HZBYZMGGLZTYJU-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thiazolidine Derivatives: Synthesis and Biological Applications

Thiazolidine motifs serve as a vital link between organic synthesis and medicinal chemistry, driving the exploration of new drug candidates. These heterocyclic five-membered moieties, characterized by the presence of sulfur and nitrogen, exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. The presence of sulfur notably enhances their pharmacological benefits, making them key vehicles in the synthesis of valuable organic combinations. Various synthetic approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activities. Thiazolidine derivatives are noted for their diverse therapeutic and pharmaceutical activities, underlining their potential in probe design and as next-generation drug candidates (Sahiba et al., 2020).

Molecular Hybridization and Drug Design

The concept of molecular hybridization, incorporating thiazolidinone with other pharmacophoric moieties, has emerged as a promising strategy in drug design. This approach has yielded new biologically active molecules with enhanced affinity and potency, while also reducing associated resistance and side effects. Thiazolidinone, as a privileged pharmacophore, is associated with various biological activities and forms a functional unit in several FDA-approved drugs. This has led to significant interest in exploring its pharmacological relevance by coupling it with other pharmacophoric entities to synthesize thiazolidinone-tagged molecular hybrids with potential biological activities (Seboletswe et al., 2023).

Green Synthesis and Biological Evaluation

Green chemistry principles have been applied to the synthesis of thiazolidinone derivatives, focusing on reducing or eliminating the usage or generation of hazardous materials. Microwave-assisted organic synthesis has been notably successful in the green synthesis of these derivatives, offering an efficient protocol that emphasizes environmentally friendly practices. Thiazolidinone derivatives synthesized through green methodologies have demonstrated various biological activities, such as antibacterial, antitubercular, anticancer, antifungal, and others. These derivatives represent promising candidates for treating various diseases, underscoring the importance of sustainable approaches in medicinal chemistry (JacqulineRosy et al., 2019).

Biochemical Analysis

Biochemical Properties

2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with Mur ligases, which are essential for bacterial cell wall synthesis . This interaction inhibits the ligases’ activity, leading to antimicrobial effects. Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . This compound also affects the cell cycle, causing arrest in the S phase, which prevents the cells from dividing and proliferating .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it activates the PPAR-γ receptor, improving insulin resistance and exhibiting hypoglycemic activity . Additionally, it inhibits cytoplasmic Mur ligases, leading to antimicrobial effects . These interactions result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved insulin sensitivity and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it affects the PPAR-γ pathway, improving insulin sensitivity and exhibiting hypoglycemic activity . Additionally, it influences the Mur ligase pathway, leading to antimicrobial effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . For example, it is transported into cells via specific transporters, where it accumulates and exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-2-10-8(3-5-13-10)7-9(1)11-12-4-6-14-11/h1-2,7,11-12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBYZMGGLZTYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3NCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.